2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains an indole group, a sulfanyl group, a bromophenyl group, and an oxazole group. The presence of these groups can significantly influence the compound’s chemical properties and reactivity .Scientific Research Applications
Anticancer Activity
- 2-Aryl-4-arylsulfonyl-1,3-oxazoles, closely related to the queried compound, have demonstrated significant anticancer activity against various cancer cell lines. For example, a derivative exhibited high activity against CNS Cancer subpanel lines in Glioblastoma and Gliosarcoma, suggesting potential as a lead compound for further antitumor studies (Zyabrev et al., 2022).
Antimicrobial and Antifungal Properties
- A series of compounds including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide showed antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, indicating the potential of these compounds in antimicrobial applications (Baviskar et al., 2013).
Antiviral and Virucidal Activity
- Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have shown potential in reducing viral replication of human adenovirus and ECHO-9 virus, indicating their use in antiviral research (Wujec et al., 2011).
Enzyme Inhibition and Antibacterial Activity
- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides have been studied for enzyme inhibition and antibacterial activity, particularly against Salmonella typhi and Staphylococcus aureus. These compounds exhibit potential as therapeutic agents with low hemolytic activity (Rubab et al., 2015).
Pharmacological Evaluation
- A pharmacological evaluation of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides indicated their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, with certain compounds showing significant activity against bacterial strains (Siddiqui et al., 2014).
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-14-10-20(24-27-14)23-21(26)13-28-19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZXYGKTHAMXPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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